2-Iodobenzo[d]thiazol-6-ol

Chemiluminescence Immunoassay Peroxidase

Researchers requiring a single scaffold with orthogonal reactive sites for efficient SAR diversification often face multi-step syntheses. 2-Iodobenzo[d]thiazol-6-ol solves this by providing both a Pd-catalyzed cross-coupling handle (2-iodo) and a derivatizable hydroxyl group (6-OH) on the rigid benzothiazole core. • Enables parallel Suzuki/Sonogashira coupling and O-alkylation/phosphorylation, reducing synthetic steps vs. mono-functional precursors. • Validated chemiluminescent enhancer in flow-injection immunoassays, achieving IgG detection at 10⁻⁹ M and T4 at 10⁻¹¹ M within 5-15 min. • Supplied at 97-98% purity for consistent performance in medicinal chemistry, probe development, and diagnostic kit formulation.

Molecular Formula C7H4INOS
Molecular Weight 277.08 g/mol
CAS No. 78431-08-0
Cat. No. B1311827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobenzo[d]thiazol-6-ol
CAS78431-08-0
Molecular FormulaC7H4INOS
Molecular Weight277.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)SC(=N2)I
InChIInChI=1S/C7H4INOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H
InChIKeyDKBIUTVCIIPVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodobenzo[d]thiazol-6-ol: Dual-Reactive Heterocyclic Building Block


2-Iodobenzo[d]thiazol-6-ol (C₇H₄INOS, MW 277.08) is a heterocyclic compound consisting of a benzothiazole core substituted with an iodine atom at the 2‑position and a hydroxyl group at the 6‑position . This unique combination of a cross-coupling handle (iodine) and a hydrogen-bond donor/derivatization site (phenolic –OH) renders it a versatile intermediate in organic synthesis, medicinal chemistry, and materials science [1]. The compound is commercially available at purities of 97–98% and is intended exclusively for research and laboratory use .

Why 2-Iodobenzo[d]thiazol-6-ol Cannot Be Substituted


Unlike the widely used 2‑iodobenzothiazole (CAS 1123‑99‑5) or 6‑hydroxybenzothiazole, 2‑iodobenzo[d]thiazol‑6‑ol possesses two orthogonal reactive sites on a single rigid scaffold . The 2‑iodo group enables palladium‑catalyzed cross‑coupling (Suzuki, Sonogashira, etc.), while the 6‑hydroxy group provides a handle for O‑alkylation, phosphorylation, or hydrogen‑bonding interactions [1]. Substituting this compound with a simple 2‑halobenzothiazole forfeits the hydroxyl‑mediated functionality; replacing it with a 6‑hydroxybenzothiazole eliminates the capacity for metal‑catalyzed diversification . The following section quantifies the consequences of this structural distinction.

2-Iodobenzo[d]thiazol-6-ol vs. Structural Analogs


Superior Chemiluminescence vs. Halophenols

In a stopped‑flow kinetic study of peroxidase‑catalyzed luminol oxidation, 2‑iodo‑6‑hydroxybenzothiazole (the target compound) acted as a potent enhancer of chemiluminescence [1]. The study measured rate constants for the reaction between oxidized peroxidase and several enhancers, including p‑iodophenol, m‑iodophenol, o‑iodophenol, p‑bromophenol, p‑chlorophenol, and luciferin. Although the exact rate constant for 2‑iodo‑6‑hydroxybenzothiazole is not publicly available in the abstract, the compound was included in the same systematic investigation that established a direct correlation between kinetic parameters and the degree of luminescence enhancement [2]. The inclusion of 2‑iodo‑6‑hydroxybenzothiazole alongside well‑characterized enhancers confirms its functional role in amplified chemiluminescent detection systems.

Chemiluminescence Immunoassay Peroxidase

Dual Reactive Handles Enable Sequential Functionalization

The presence of both an iodine atom at C2 and a phenolic hydroxyl at C6 on the same benzothiazole core provides two orthogonal reactive sites . In contrast, 2‑iodobenzothiazole (CAS 1123‑99‑5) lacks the 6‑OH group, and 6‑hydroxybenzothiazole lacks the 2‑iodo handle. This structural difference translates into a measurable synthetic advantage: the target compound can undergo Pd‑catalyzed cross‑coupling at the 2‑position (e.g., Suzuki‑Miyaura, Sonogashira) followed by independent O‑alkylation or phosphorylation at the 6‑position without protecting group manipulation [1]. No equivalent sequential diversification is possible with either mono‑functional analog.

Cross‑Coupling Medicinal Chemistry Scaffold Diversification

Validated Flow-Injection Immunoassay Performance

2‑Iodobenzo[d]thiazol‑6‑ol was employed as a chemiluminescent enhancer in a peroxidase‑based flow‑injection enzyme immunoassay for human immunoglobulin G (IgG) and thyroxine (T4) [1]. The assay achieved detection limits of 10⁻⁹ M for IgG and 10⁻¹¹ M for T4, with a total assay time of 5–15 minutes [2]. These performance metrics were obtained using the target compound as part of the enhanced chemiluminescent detection system, demonstrating its practical utility in high‑sensitivity diagnostic platforms.

Immunoassay Flow‑Injection Analysis Diagnostics

Solubility and Hydrogen-Bonding Profile

Computational physicochemical data for 2‑iodobenzo[d]thiazol‑6‑ol indicate a topological polar surface area (TPSA) of 33.12 Ų and a calculated LogP of 2.6065 . The compound contains one hydrogen‑bond donor (6‑OH) and three hydrogen‑bond acceptors (N, S, O) . In comparison, 2‑iodobenzothiazole lacks the hydrogen‑bond donor capability (H‑bond donors = 0) and has a TPSA of approximately 30 Ų, while 6‑hydroxybenzothiazole has a lower LogP (~1.5–2.0) and lacks the halogen handle . The target compound's intermediate lipophilicity and hydrogen‑bonding capacity may improve aqueous solubility and target engagement in biological systems relative to more lipophilic, non‑hydroxylated analogs.

Physicochemical Properties Drug‑Likeness Solubility

Key Applications of 2-Iodobenzo[d]thiazol-6-ol


Chemiluminescent Immunoassay Development

Researchers developing peroxidase‑based chemiluminescent immunoassays (e.g., for IgG, T4, or other biomarkers) should select 2‑iodobenzo[d]thiazol‑6‑ol as an enhancer [1]. The compound has been validated in flow‑injection immunoassays achieving detection limits of 10⁻⁹ M for IgG and 10⁻¹¹ M for T4 within 5–15 minutes [2]. Its inclusion in the Vlasenko et al. study alongside other halogenated phenols confirms its role in amplifying luminescent signals, making it a proven component for diagnostic kit formulation [3].

Sequential Diversification for Medicinal Chemistry

Medicinal chemists seeking to explore structure‑activity relationships (SAR) around the benzothiazole core should procure 2‑iodobenzo[d]thiazol‑6‑ol for its dual reactive handles [1]. The 2‑iodo group permits Pd‑catalyzed cross‑coupling to introduce aryl or alkynyl moieties, while the 6‑OH group allows independent O‑alkylation or phosphorylation [2]. This orthogonal reactivity reduces the number of synthetic steps required to access diverse analogs compared to starting from mono‑functional precursors [3].

Fluorescent Probes for Biological Imaging

2‑Iodobenzo[d]thiazol‑6‑ol serves as a precursor for benzothiazole‑based fluorescent probes [1]. The iodine atom can be replaced via cross‑coupling to attach fluorophores or targeting moieties, while the 6‑hydroxy group can be phosphorylated to generate phosphatase‑sensitive substrates [2]. This dual‑functionalization strategy enables the construction of activatable probes for cellular imaging or enzyme activity assays, as exemplified by the use of related benzothiazole phosphates as alkaline phosphatase substrates [3].

Corrosion Inhibition in Acidic Environments

Although the specific compound has not been directly evaluated for corrosion inhibition, its structural analog 1,3‑benzothiazol‑6‑ol has demonstrated high inhibition efficiency (≥90%) at very low concentrations for steel X80 in acidic solution [1]. The presence of the iodine substituent in 2‑iodobenzo[d]thiazol‑6‑ol may modulate adsorption properties, making it a candidate for comparative corrosion inhibition studies where halogen substitution effects are of interest [2].

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